2-[(4-methoxybenzyl)sulfanyl]-N-(pentan-2-yl)acetamide
Overview
Description
The compound “2-[(4-methoxybenzyl)thio]-N-(1-methylbutyl)acetamide” is likely an organic compound containing a methoxybenzyl group, a thioether linkage, and an acetamide group. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached . The thioether linkage involves a sulfur atom, and the acetamide group consists of an acetyl group (CH3CO) linked to an amine (NH2) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl halide with a suitable sulfur nucleophile to form the thioether linkage, followed by the reaction of the resulting thiol with an appropriate acyl chloride to form the acetamide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring in the methoxybenzyl group is a planar, cyclic structure with conjugated pi bonds, which gives it stability and unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the thioether linkage might be oxidized to a sulfoxide or sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-pentan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-4-5-12(2)16-15(17)11-19-10-13-6-8-14(18-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPQAJRMVWLAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CSCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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